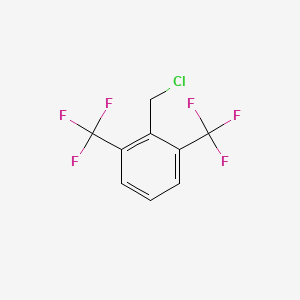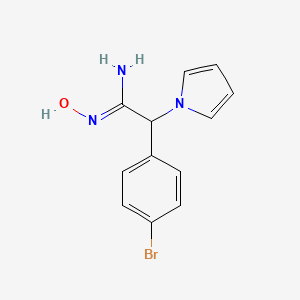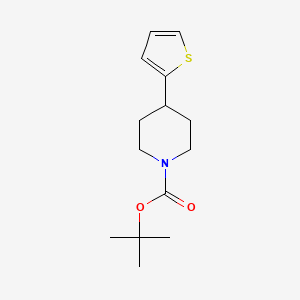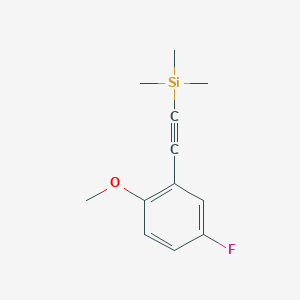
(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a fluorine atom and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane typically involves the coupling of a phenylethynyl derivative with a trimethylsilyl group. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boron reagent and a halogenated phenylethynyl compound under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethynyl oxides, while reduction can produce phenylethynyl hydrides.
Applications De Recherche Scientifique
(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoro-2-methoxy-phenylethynyl)-trimethyl-silane: Unique due to the presence of both fluorine and methoxy substituents.
(5-Fluoro-phenylethynyl)-trimethyl-silane: Lacks the methoxy group, which can affect its reactivity and applications.
(2-Methoxy-phenylethynyl)-trimethyl-silane: Lacks the fluorine atom, which can influence its chemical properties.
Uniqueness
The combination of fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity and stability. These features make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15FOSi |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
2-(5-fluoro-2-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3 |
Clé InChI |
SMYKLLWLZRQNLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


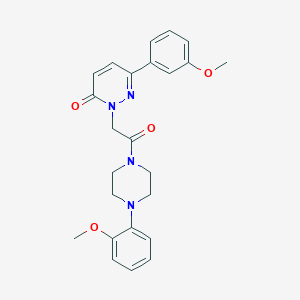
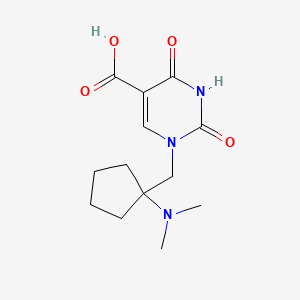

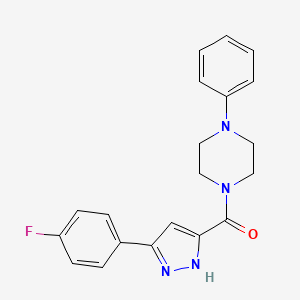
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
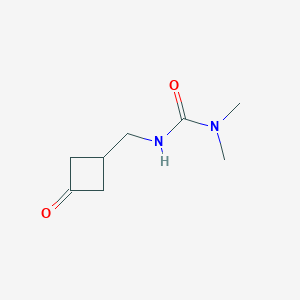
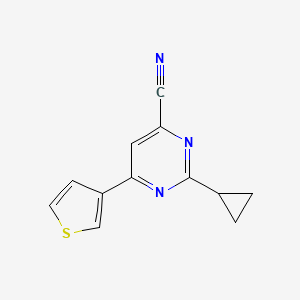
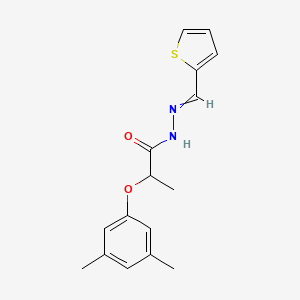
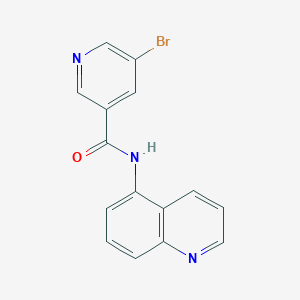
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
![1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14871251.png)
